molecular formula C12H21NO B8616280 2,2,6,6-Tetramethyl-3-(prop-2-en-1-yl)piperidin-4-one CAS No. 61683-61-2

2,2,6,6-Tetramethyl-3-(prop-2-en-1-yl)piperidin-4-one

Cat. No. B8616280
CAS RN: 61683-61-2
M. Wt: 195.30 g/mol
InChI Key: UZDKBLYSBVXSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-Tetramethyl-3-(prop-2-en-1-yl)piperidin-4-one is a useful research compound. Its molecular formula is C12H21NO and its molecular weight is 195.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,6,6-Tetramethyl-3-(prop-2-en-1-yl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,6,6-Tetramethyl-3-(prop-2-en-1-yl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61683-61-2

Product Name

2,2,6,6-Tetramethyl-3-(prop-2-en-1-yl)piperidin-4-one

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2,2,6,6-tetramethyl-3-prop-2-enylpiperidin-4-one

InChI

InChI=1S/C12H21NO/c1-6-7-9-10(14)8-11(2,3)13-12(9,4)5/h6,9,13H,1,7-8H2,2-5H3

InChI Key

UZDKBLYSBVXSIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(N1)(C)C)CC=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.46 g of the 5-allyl-1,2,5,6-tetrahydro-2,2,6,6-tetramethyl-4-piperidinopyridine thus obtained were dissolved in a mixture of 3 ml of acetic acid, 1.5 g of sodium acetate and 3 ml of water, and the solution was allowed to stand overnight. To the solution were then added 6.0 g of sodium bicarbonate and 3 ml of concentrated aqueous ammonia; the mixture was then extracted with hexane. The extract was dried over anhydrous magnesium sulphate and then treated with charcoal. 0.91 g of the title compound was obtained after removal of the hexane. The compound showed a single spot on thin layer chromatography using a 0.25 mm thick layer of alumina and a mixture of benzene/hexane/ethyl acetate/triethylamine (2 : 2 : 1: 0.5 by volume) as developing solvent; Rf value 0.70.
Name
5-allyl-1,2,5,6-tetrahydro-2,2,6,6-tetramethyl-4-piperidinopyridine
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
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Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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C=CCC1C(N2CCCCC2)=CC(C)(C)NC1(C)C
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